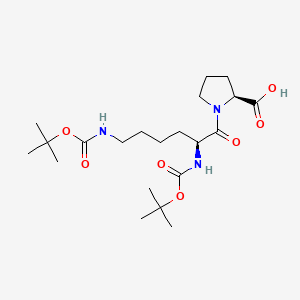

Boc-Lys(Boc)-Pro-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-1-[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUJKNMOGSRQMN-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718544 | |

| Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198475-99-9 | |

| Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Lys(Boc)-Pro-OH: Properties, Applications, and Synthesis Strategies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα,Nε-di-(tert-butyloxycarbonyl)-L-lysyl-L-proline (Boc-Lys(Boc)-Pro-OH). As a pivotal building block in contemporary peptide synthesis and drug development, a thorough understanding of its characteristics is paramount for its effective utilization. This document delves into its physicochemical properties, reactivity, and stability, offering field-proven insights into its handling and application in solid-phase peptide synthesis (SPPS). Experimental protocols, safety considerations, and spectral data interpretations are also presented to equip researchers with the necessary knowledge for successful implementation in their synthetic workflows.

Introduction: The Strategic Importance of this compound in Peptide Chemistry

The dipeptide derivative, this compound, is a specialized reagent designed for the precise incorporation of a Lys-Pro motif in peptide synthesis. The strategic placement of two acid-labile tert-butyloxycarbonyl (Boc) protecting groups on both the α-amino and ε-amino functions of the lysine residue offers unique advantages in synthetic strategies. This dual protection enhances the compound's stability and allows for controlled, stepwise deprotection, which is crucial for the assembly of complex peptide architectures.[1]

The Lys-Pro sequence is a common structural element in bioactive peptides and proteins, often inducing specific secondary structures like β-turns. The proline residue's constrained cyclic structure introduces kinks in the peptide backbone, influencing folding and conformational stability. Lysine, with its versatile side-chain amino group, serves as a key site for post-translational modifications, bioconjugation, and the introduction of branching in peptide dendrimers.[2] Consequently, this compound is an invaluable tool in the development of peptide-based therapeutics, vaccines, and diagnostic agents.[1]

This guide will provide a detailed exploration of the chemical and physical properties of this compound, its reactivity profile with a focus on deprotection strategies, and its practical application in peptide synthesis.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Chemical Name | Nα,Nε-di-(tert-butyloxycarbonyl)-L-lysyl-L-proline | N/A |

| Synonyms | Boc-L-Lys(Boc)-Pro-OH | N/A |

| CAS Number | 198475-99-9 | [1] |

| Molecular Formula | C₂₁H₃₇N₃O₇ | [1] |

| Molecular Weight | 443.54 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 70-76 °C | [1] |

| Optical Rotation | -38.50 ± 1º (c=1% in DMF) | [1] |

| Solubility | While specific solubility data for this compound is not readily available, protected amino acids and peptides are generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and alcohols like methanol.[3] Solubility in aqueous solutions is typically low. | Inferred from general knowledge[3][4][5][6] |

| Storage | Store at 0-8°C in a dry, well-ventilated place. Keep container tightly closed. | [1] |

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, we can infer the expected spectral characteristics based on its structure and data from closely related compounds such as Boc-Lys(Boc)-OH and other Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two Boc protecting groups as singlets around 1.4 ppm (18H). The protons of the lysine and proline residues will appear in the aliphatic region (approximately 1.2-4.5 ppm). The α-protons of both amino acids will be in the range of 4.0-4.5 ppm. The amide proton (NH) of the peptide bond will likely appear as a doublet between 6.0 and 8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc groups and the carboxylic acid around 155-175 ppm. The quaternary carbons of the Boc groups will be observed around 80 ppm. The α-carbons of lysine and proline will resonate in the 50-60 ppm region, while the remaining aliphatic carbons of the lysine and proline side chains will appear between 20 and 40 ppm. The methyl carbons of the Boc groups will be around 28 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H Stretching: A broad band around 3300 cm⁻¹ corresponding to the N-H stretching of the amide group.

-

C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region due to the C-H stretching of the aliphatic groups.

-

C=O Stretching: Strong absorption bands around 1700-1750 cm⁻¹ for the carbonyl groups of the carboxylic acid and the Boc protecting groups. A distinct amide I band (C=O stretch) will be present around 1650 cm⁻¹.

-

N-H Bending: An amide II band (N-H bend and C-N stretch) is expected around 1520 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound. The protonated molecule [M+H]⁺ would be expected at m/z 444.5. Other adducts such as [M+Na]⁺ at m/z 466.5 may also be observed. Fragmentation in MS/MS analysis would likely involve the loss of one or both Boc groups (loss of 100 Da each) and fragmentation of the peptide backbone.

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the two Boc protecting groups and the free carboxylic acid.

Stability

-

pH Stability: The Boc groups are stable under neutral and basic conditions, which is a cornerstone of their utility in orthogonal peptide synthesis strategies.[] However, they are labile to acidic conditions.

-

Thermal Stability: While generally stable at recommended storage temperatures (0-8°C), prolonged exposure to elevated temperatures can lead to the degradation of the Boc groups.

Reactivity and Deprotection

The key reaction of this compound in peptide synthesis is the deprotection of the Boc groups to liberate the amino functions for subsequent coupling reactions.

-

Acid-Catalyzed Deprotection: The Boc groups are readily cleaved by moderately strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.

-

Selective Deprotection: While both Boc groups are acid-labile, achieving selective deprotection of the α-Boc group in the presence of the ε-Boc group can be challenging and typically requires carefully controlled, milder acidic conditions. For instance, using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM) or employing weaker acids might allow for a degree of selectivity.[8][9] However, for applications requiring distinct and highly selective deprotection, an orthogonal protecting group strategy (e.g., using Fmoc for the α-amino group and Boc for the side chain) is generally preferred.

-

Carboxylic Acid Activation: The C-terminal carboxylic acid can be activated using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to facilitate peptide bond formation with the amino group of another amino acid or a resin.

Applications in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.

Experimental Protocol: Coupling of this compound in Boc-SPPS

-

Resin Preparation:

-

Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid) with the N-terminus of the preceding amino acid deprotected (as a free amine).

-

Swell the resin in an appropriate solvent like DCM or DMF for 30-60 minutes.

-

-

Amino Acid Activation:

-

In a separate reaction vessel, dissolve this compound (2-3 equivalents relative to the resin substitution) and an activating agent such as HBTU (0.95 equivalents to the amino acid) in DMF.

-

Add a tertiary base like N,N-diisopropylethylamine (DIEA) (2-3 equivalents) to the solution to facilitate the activation.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the swollen resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling:

-

Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the reaction. A negative result (yellow or colorless beads) indicates the absence of free primary amines and a complete coupling. A positive result (blue or purple beads) signifies incomplete coupling, and the coupling step should be repeated.

-

-

Washing:

-

After a successful coupling, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

-

-

Boc Deprotection:

-

To deprotect the α-amino group of the newly added lysine residue for the next coupling cycle, treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes.

-

Neutralize the resulting trifluoroacetate salt with a 5-10% solution of DIEA in DMF.

-

Wash the resin again with DMF and DCM.

-

The peptide chain can then be further elongated by repeating the coupling and deprotection cycles.

Workflow for Boc-SPPS Cycle

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. chempep.com [chempep.com]

- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Boc-Lys(Boc)-Pro-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the dipeptide derivative Nα-Boc-Nε-Boc-L-lysyl-L-proline, commonly referred to as Boc-Lys(Boc)-Pro-OH, serves as a pivotal building block. Its unique structural characteristics, featuring tert-butyloxycarbonyl (Boc) protecting groups on both the alpha- and epsilon-amino groups of lysine, offer enhanced stability and controlled reactivity. This strategic protection scheme makes it an invaluable asset for the precise construction of complex peptide architectures, particularly within the framework of solid-phase peptide synthesis (SPPS).

This comprehensive technical guide provides an in-depth exploration of this compound, encompassing its fundamental physicochemical properties, a detailed synthesis protocol, and a thorough examination of its application in SPPS. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile dipeptide in their synthetic endeavors.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 198475-99-9 | [1][2][3][4] |

| Molecular Formula | C21H37N3O7 | [1] |

| Molecular Weight | 443.54 g/mol | [1][3][5] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 70-76 °C | [1] |

| Optical Rotation | -38.50 ± 1º (c=1% in DMF) | [1] |

| Storage Conditions | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of two precursor molecules: Nα-Boc-Nε-Boc-L-lysine (Boc-Lys(Boc)-OH) and a proline derivative, often L-proline methyl ester hydrochloride. The following protocol outlines a general procedure for this synthesis.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

-

Nα-Boc-Nε-Boc-L-lysine (Boc-Lys(Boc)-OH)

-

L-proline methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

Dissolve Boc-Lys(Boc)-OH (1 equivalent), L-proline methyl ester hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (2.5 equivalents) dropwise to the solution.

-

Add EDC (1.2 equivalents) portion-wise and stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Lys(Boc)-Pro-OMe.

-

-

Saponification:

-

Dissolve the crude Boc-Lys(Boc)-Pro-OMe in a mixture of THF and water.

-

Cool the solution to 0°C and add a solution of lithium hydroxide (1.5 equivalents) in water dropwise.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry SPPS, a strategy that utilizes an acid-labile Boc group for temporary Nα-protection.[7] The dual Boc protection on the lysine residue ensures that both the α- and ε-amino groups remain shielded during the repetitive deprotection and coupling cycles of peptide chain elongation.

Diagram of Boc-SPPS Cycle with this compound

Caption: A typical cycle for incorporating this compound in Boc-SPPS.

Detailed Protocol for Coupling this compound in SPPS

This protocol describes a general procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine using HBTU as the coupling reagent.

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

-

If the N-terminus is Boc-protected, perform deprotection by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash), followed by a 20-30 minute treatment with fresh TFA/DCM solution.[7]

-

Wash the resin thoroughly with DCM, isopropanol, and DMF.

-

Neutralize the resin by treating it with a 10% solution of DIEA in DMF (2 x 2 minutes).

-

Wash the resin thoroughly with DMF to remove excess base.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

-

Add the pre-activated amino acid solution to the swollen and neutralized resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to monitor the completion of the coupling reaction.[8] A negative result (yellow or colorless beads) indicates that the coupling is complete.

-

If the Kaiser test is positive (blue or purple beads), the coupling is incomplete. In this case, a second coupling (recoupling) with a fresh solution of activated this compound may be necessary.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of this compound. A typical method would involve a C18 column with a gradient elution using a mobile phase system of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA or formic acid.[9] The purity is generally expected to be ≥ 99%.[1]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected mass would correspond to the molecular formula C21H37N3O7.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation. The spectra would show characteristic signals for the Boc protecting groups, the lysine side chain, and the proline ring, confirming the correct structure of the dipeptide.

Conclusion

This compound is a strategically protected dipeptide that plays a crucial role in modern peptide synthesis and drug development. Its dual Boc protecting groups provide the necessary stability and selective reactivity for its efficient incorporation into complex peptide sequences via Boc-SPPS. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and a practical guide to its application in solid-phase peptide synthesis. By understanding and applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this compound to advance their research and development endeavors in the field of peptide chemistry.

References

-

Aaron Chemistry. This compound. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 198475-99-9|this compound|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 198475-99-9 | MFCD00235766 | this compound [aaronchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility and Stability of Boc-Lys(Boc)-Pro-OH: A Practical Guide for Synthetic and Formulation Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nα,Nε-di-tert-Butoxycarbonyl-L-Lysyl-L-Proline, or Boc-Lys(Boc)-Pro-OH, is a pivotal building block in modern peptide synthesis and drug development.[1] Its dual Boc-protection scheme offers a unique combination of stability and selective reactivity, essential for constructing complex peptide architectures. However, the successful application of this intermediate hinges on a thorough understanding of its physical and chemical properties, primarily its solubility in common laboratory solvents and its stability under various storage and experimental conditions. This guide provides a comprehensive analysis of these characteristics, grounded in chemical principles and supported by actionable experimental protocols. We will explore the theoretical underpinnings of its solubility profile, detail its degradation pathways, and offer validated methodologies for researchers to assess these parameters in their own laboratory settings, ensuring the integrity and success of their scientific endeavors.

Introduction: The Molecular Profile of this compound

This compound is a tripeptide derivative with a molecular weight of 443.54 g/mol and the chemical formula C₂₁H₃₇N₃O₇.[1] Its structure is characterized by three key features that dictate its behavior:

-

Two Bulky Boc Groups: The tert-butoxycarbonyl (Boc) groups on the N-terminus and the lysine side-chain are hydrophobic and sterically hindering. This significantly increases the molecule's lipophilicity compared to its unprotected counterpart. These groups are stable under basic and nucleophilic conditions but are designed to be labile under strong acidic conditions.[2][3]

-

A Proline Residue: The proline introduces a rigid kink into the peptide backbone. This conformational constraint can disrupt intermolecular hydrogen bonding that often leads to aggregation and insolubility in other peptide sequences, potentially improving solubility in certain organic solvents.[4]

-

A C-Terminal Carboxylic Acid: The free carboxylic acid group provides a site for ionization. At pH values above its pKa, it exists as a carboxylate anion, which can enhance solubility in polar protic solvents.

This unique combination of features makes predicting its solubility and stability non-trivial, necessitating a systematic, empirical approach.

Solubility Profile: From Theoretical Prediction to Practical Application

The solubility of a peptide is a critical parameter for its handling, purification, and use in subsequent reactions. Improper solubilization can lead to inaccurate concentration measurements, loss of material, and failed experiments.[5][6]

Theoretical Solubility Assessment

A preliminary assessment of solubility can be made by analyzing the peptide's charge and hydrophobicity.[7]

-

Charge Calculation: To estimate the net charge at a neutral pH (~7), we assign charge values to the ionizable groups:

-

N-terminal α-amino group: Protected by Boc (charge = 0).

-

Lysine (K) side-chain ε-amino group: Protected by Boc (charge = 0).

-

Proline (P) side-chain: Non-ionizable (charge = 0).

-

C-terminal carboxylic acid (-COOH): Deprotonated at pH 7 (charge = -1).

-

The overall net charge of this compound at neutral pH is approximately -1. Peptides with a net charge are typically more soluble in aqueous solutions than neutral peptides.[5][8] However, the large, hydrophobic Boc groups dominate the molecule's character, suggesting that solubility in pure water will be limited, and organic or mixed-solvent systems will be more effective.

Qualitative Solubility in Common Laboratory Solvents

While quantitative solubility data for this specific molecule is not readily published, we can extrapolate from structurally similar compounds and general peptide solubility guidelines.[9][10] The following table summarizes the expected solubility profile.

| Solvent | Solvent Type | Expected Solubility | Rationale & Causality |

| Water (pH 7) | Polar Protic | Sparingly Soluble / Insoluble | The dominant hydrophobic nature of the two Boc groups counteracts the slight increase in solubility from the single carboxylate charge. |

| Aqueous Buffers (e.g., PBS) | Polar Protic | Sparingly Soluble / Insoluble | Similar to water, ionic strength is unlikely to overcome the hydrophobicity. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Soluble | These alcohols can solvate both the polar carboxylate group and the nonpolar Boc groups effectively. Similar di-Boc amino acids show good solubility in methanol.[11] |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common solvent for HPLC, ACN is effective at dissolving moderately hydrophobic peptides. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is an excellent solvent for protected peptides due to its high polarity and ability to disrupt hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, universal solvent for many hydrophobic and aggregation-prone peptides.[9][12] |

| Dichloromethane (DCM) | Nonpolar | Soluble | The significant nonpolar character from the Boc groups promotes solubility in chlorinated solvents. |

| Tetrahydrofuran (THF) | Nonpolar | Soluble | Similar to DCM, THF is a good solvent for nonpolar to moderately polar compounds. |

Experimental Protocol for Solubility Determination

It is imperative to empirically verify solubility before dissolving the entire sample.[6][8] This protocol provides a systematic approach.

Objective: To determine a suitable solvent and estimate the approximate solubility of this compound.

Materials:

-

This compound (lyophilized powder)

-

Selection of solvents (see table above)

-

Vortex mixer

-

Water bath sonicator

-

Microcentrifuge

Procedure:

-

Aliquot: Weigh a small, known amount of the peptide (e.g., 1-2 mg) into a clean microcentrifuge tube.

-

Initial Solvent Addition: Add a calculated volume of the first solvent to be tested (e.g., deionized water to target 1 mg/mL). Start with the most polar solvents first.

-

Mechanical Agitation: Vortex the sample vigorously for 1-2 minutes. Visually inspect for undissolved particles.

-

Sonication: If the peptide is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Sonication helps break down aggregates and increases the surface area for solvation.[7]

-

Re-evaluation: Visually inspect the solution again. If it appears clear, the peptide is soluble at that concentration.

-

Centrifugation: To confirm dissolution, centrifuge the tube at >10,000 x g for 5 minutes. The absence of a pellet confirms complete solubility.

-

Systematic Testing: If the peptide remains insoluble, repeat steps 2-6 with a fresh aliquot using the next solvent in order of decreasing polarity (e.g., Methanol -> ACN -> DMSO -> DCM). For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be added first, followed by dilution with an aqueous buffer.[6][9]

Chemical Stability: Pathways of Degradation and Mitigation Strategies

The stability of this compound is crucial for its long-term storage and its integrity during multi-step syntheses. Degradation can compromise the purity of the final product and lead to failed experiments.

Primary Degradation Pathways

-

Acid-Catalyzed Deprotection: The most significant vulnerability of this molecule is the acid lability of the Boc groups.[2] Strong acids, such as Trifluoroacetic Acid (TFA) or concentrated HCl, will rapidly cleave the Boc group to release the free amine, along with isobutylene and carbon dioxide as byproducts.[3][] Even moderate exposure to acidic conditions (e.g., RP-HPLC eluents containing 0.1% TFA) can cause slow degradation over time, especially if solutions are stored for hours or concentrated at elevated temperatures.[14]

-

Base Stability: The Boc group is generally stable to basic and nucleophilic conditions, which is the cornerstone of its use in orthogonal protection schemes with base-labile groups like Fmoc.[3][15] Therefore, degradation under basic conditions is not a primary concern.

-

Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can promote the thermal decomposition of the Boc protecting group.[2] Prolonged heating in solution should be avoided.

-

Peptide Bond Hydrolysis: The amide bonds are generally stable. The presence of the Pro residue can confer significant resistance to enzymatic degradation by certain proteases, which is a beneficial property in biological applications.[16] However, hydrolysis can occur under harsh acidic or basic conditions combined with high temperatures, though this is less of a concern than Boc group lability under typical laboratory handling.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following guidelines should be strictly followed:

-

Solid Storage: Store the lyophilized powder in a tightly sealed container at low temperatures, typically 0-8°C for short-term and -20°C for long-term storage.[1] Protecting the material from moisture is critical to prevent hydrolysis and clumping.[2]

-

Solution Storage: It is strongly recommended to prepare solutions fresh for each use. If storage in solution is unavoidable, aliquot the solution into single-use vials and store frozen at -20°C or -80°C to minimize freeze-thaw cycles. Avoid storing in acidic solutions.

-

Handling: Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.[9]

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvent in which the peptide is known to be soluble (e.g., 50:50 ACN:Water)

-

0.1 M HCl (Acidic Stress)

-

0.1 M NaOH (Basic Stress)

-

3% H₂O₂ (Oxidative Stress)

-

HPLC system with UV detector

-

pH meter

Procedure:

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50% ACN/Water.

-

Control Sample: Dilute an aliquot of the stock solution with the solvent to the final analytical concentration and analyze immediately by HPLC (Time = 0 sample).

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature. Take aliquots at specific time points (e.g., 2, 8, 24 hours), neutralize with NaOH, dilute, and analyze by HPLC.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature. Take aliquots at the same time points, neutralize with HCl, dilute, and analyze by HPLC.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature, protected from light. Analyze at the specified time points.

-

Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C). Analyze at the specified time points.

-

Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. This data is critical for developing a stability-indicating HPLC method capable of separating the intact peptide from its degradation products.[17][18]

Conclusion

This compound is a robust and versatile reagent when its properties are well understood and respected. Its solubility is dominated by the hydrophobic Boc groups, favoring dissolution in polar aprotic and nonpolar organic solvents over neutral aqueous media. Its primary liability is the cleavage of these Boc groups under acidic conditions. By adhering to the recommended storage conditions and employing systematic, empirical methods to verify solubility and stability, researchers and drug development professionals can ensure the reliable performance of this key synthetic intermediate, paving the way for successful and reproducible outcomes in their projects.

References

-

Peptide Solubility | Peptide Synthesis . Bio Basic. [Link]

-

Guidelines for Dissolving Peptides . GenScript. [Link]

-

MSDS for Nα-Boc-Nε-Boc-L-lysine para-nitrophenyl ester . AAPPTEC. [Link]

-

[Stability of prolin-containing peptides in biological media] . PubMed. [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review . SpringerLink. [Link]

-

Peptide Solubilization . JPT. [Link]

-

Is the protecting group boc of the amino group stable at 37°C? . ResearchGate. [Link]

-

Why do proline and glycine act as destabilizing agents? . Quora. [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Why is boc stable to hydrolysis under basic conditions? . Reddit. [Link]

-

a-Helical, but not (3-sheet, propensity of proline is determined by peptide environment . PNAS. [Link]

-

Amino Protecting Groups Stability . Organic Chemistry Portal. [Link]

-

Prediction and improvement of protected peptide solubility in organic solvents . PubMed. [Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? . ResearchGate. [Link]

-

The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol . ResearchGate. [Link]

- Preparation method of double-protection lysine with Boc side-chain amino protection.

-

Organic & Biomolecular Chemistry . RSC Publishing. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 6. genscript.com [genscript.com]

- 7. jpt.com [jpt.com]

- 8. biobasic.com [biobasic.com]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. bachem.com [bachem.com]

- 11. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. [Stability of prolin-containing peptides in biological media] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Storage and Handling of Boc-Lys(Boc)-Pro-OH

Introduction

Boc-Lys(Boc)-Pro-OH is a pivotal dipeptide derivative extensively utilized in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[1] Its structure, featuring tert-butyloxycarbonyl (Boc) protecting groups on both the alpha-amino group of lysine and the epsilon-amino group of the lysine side chain, offers enhanced stability and facilitates controlled, stepwise peptide elongation.[1] The integrity and purity of this reagent are paramount to the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive overview of the optimal storage and handling procedures for this compound, grounded in the principles of chemical stability and supported by field-proven insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to establishing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 198475-99-9 | [1] |

| Molecular Formula | C₂₁H₃₇N₃O₇ | [1] |

| Molecular Weight | 443.54 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 70-76 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | -38.50 ± 1º (c=1% in DMF) | [1] |

| Storage Temperature | 0-8 °C | [1] |

Core Principles of Storage and Stability

The long-term stability of this compound hinges on the mitigation of environmental factors that can induce chemical degradation. The primary goal is to preserve the integrity of the Boc protecting groups and the peptide backbone.

Temperature: The First Line of Defense

For long-term storage, it is recommended to store this compound at -20°C or lower . While some suppliers suggest storage at 0-8°C, which is suitable for short to medium-term storage, colder temperatures significantly slow down potential degradation pathways.[1] Lyophilized peptides, in general, can be stable for several years when stored at -20°C.

Moisture: A Catalyst for Degradation

This compound is supplied as a lyophilized (freeze-dried) powder to enhance its stability by removing water.[1] The presence of moisture can lead to the hydrolysis of the amide bond in the peptide backbone or, to a lesser extent, the carbamate bonds of the Boc groups. Therefore, it is crucial to:

-

Store in a tightly sealed container: This prevents the ingress of atmospheric moisture.

-

Use a desiccator: For added protection, especially in humid environments, store the container within a desiccator.

-

Equilibrate to room temperature before opening: Always allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.[3]

Atmosphere: The Oxidative Threat

While the amino acid residues in this compound (lysine and proline) are not as susceptible to oxidation as residues like methionine or cysteine, it is still good practice to minimize exposure to oxygen for long-term storage. After dispensing the required amount, purging the container with an inert gas like argon or nitrogen before resealing can further extend the shelf life.[3]

Light: A Potential Energy Source for Degradation

Prolonged exposure to light, especially UV light, can provide the energy to initiate degradation reactions in organic molecules. To mitigate this, store the product in an opaque container or in a dark location.

Potential Degradation Pathways

Understanding the potential chemical transformations that this compound can undergo is key to appreciating the importance of the recommended handling procedures.

Acid-Catalyzed Deprotection of Boc Groups

The most significant chemical instability of this compound is the lability of the Boc protecting groups under acidic conditions.[4] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[5] This degradation pathway underscores the importance of avoiding acidic environments during storage and handling.

Caption: Acid-catalyzed deprotection of a Boc group.

Hydrolysis of the Peptide Bond

Although less likely under recommended storage conditions, the amide bond between the lysine and proline residues can be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH.

Recommended Handling Procedures

Adherence to a strict handling protocol is essential to maintain the purity and integrity of this compound.

Personal Protective Equipment (PPE)

Before handling, ensure you are wearing the appropriate personal protective equipment:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

Weighing and Dispensing

-

Equilibrate to Room Temperature: Remove the container from cold storage and allow it to reach ambient temperature in a desiccator. This may take 30-60 minutes.

-

Work in a Controlled Environment: Whenever possible, handle the powder in a glove box with an inert atmosphere or in a fume hood to minimize exposure to moisture and air.

-

Use Clean, Dry Spatulas: Ensure all tools are free from contaminants and moisture.

-

Minimize Exposure Time: Weigh the desired amount of powder quickly and immediately reseal the container.

-

Inert Gas Purge: For long-term storage of the remaining material, gently purge the headspace of the container with argon or nitrogen before sealing.

Dissolution Protocol

The solubility of a peptide is largely determined by its amino acid composition and overall charge. This compound, with its protected amino groups and a free carboxylic acid, is expected to be hydrophobic.

-

Initial Solvent Selection: Due to its hydrophobicity, this compound will likely have poor solubility in aqueous solutions. The recommended initial solvent is a small amount of an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Dissolution Procedure:

-

Add the desired volume of the chosen organic solvent to the weighed this compound.

-

Gently vortex or sonicate the mixture to aid dissolution.

-

If a more aqueous solution is required for your application, slowly add the dissolved peptide concentrate to your aqueous buffer with constant stirring. Be aware that the peptide may precipitate if its solubility limit is exceeded.

-

Purity Assessment: A Self-Validating System

Regularly assessing the purity of this compound is a critical component of a self-validating system, ensuring that your starting material meets the required specifications for your synthesis. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.[1]

Illustrative HPLC Method for Purity Analysis

The following is a general reversed-phase HPLC (RP-HPLC) method that can be adapted for the analysis of this compound.

| Parameter | Condition | Rationale |

| Column | C18, 3.5-5 µm, 4.6 x 150 mm | The C18 stationary phase provides good retention for hydrophobic molecules like this compound. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is a common organic solvent for eluting hydrophobic compounds. |

| Gradient | 5-95% B over 20 minutes | A gradient elution is necessary to effectively separate the parent compound from potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 214 nm | The peptide bond absorbs strongly at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Sample Preparation for HPLC:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF or ACN) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Caption: Workflow for HPLC sample preparation.

Conclusion

The chemical integrity of this compound is a prerequisite for the successful synthesis of high-quality peptides. By implementing the storage and handling guidelines detailed in this guide, researchers can significantly mitigate the risks of degradation, ensuring the reliability and reproducibility of their experimental outcomes. A proactive approach to storage, coupled with meticulous handling and regular purity assessment, forms a robust system that safeguards this critical reagent, ultimately contributing to the advancement of peptide-based research and development.

References

-

AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Lys(Boc)-OH [2483-46-7]. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 Proposed peptide cleavage method based on Edman degradation. BOC.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of biologically active peptides using two-dimensional HPLC-CE. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved from [Link]

Sources

The Lys-Pro Motif: A Linchpin in Protein Conformation and Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Lys-Pro (K-P) dipeptide motif, while seemingly simple, represents a critical structural and functional element in a multitude of proteins. Its unique stereochemical properties, primarily driven by the constrained nature of the proline residue, allow it to act as a molecular switch, influencing protein folding, stability, and interaction networks. The cis-trans isomerization of the Lys-Pro peptide bond, a process enzymatically regulated by prolyl isomerases, can induce significant conformational changes that propagate through the protein structure, ultimately modulating biological activity. This guide provides an in-depth exploration of the Lys-Pro motif, detailing its fundamental structural features, its role in mediating cellular processes, its implications in various disease states, and the key experimental methodologies employed for its investigation.

The Unique Structural Landscape of the Lys-Pro Motif

The functional significance of the Lys-Pro motif is rooted in the distinct chemical properties of its constituent amino acids. Lysine, with its long, flexible, and positively charged side chain, is a frequent participant in electrostatic interactions and post-translational modifications. Proline, in contrast, is unique among the proteinogenic amino acids for its cyclic side chain, which incorporates the backbone amide nitrogen. This ring structure imposes significant conformational rigidity on the polypeptide backbone.

The Proline "Kink" and Cis-Trans Isomerization

Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the X-Pro bond (where X is any amino acid) has a relatively small energy difference between the cis and trans isomers. This allows for a significant population of the cis conformation to exist, a phenomenon that is particularly important at Lys-Pro motifs. The isomerization between these two states is a crucial regulatory mechanism.

-

Trans Conformation: The Cα atoms of the lysine and proline residues are on opposite sides of the peptide bond. This is generally the more sterically favorable conformation.

-

Cis Conformation: The Cα atoms are on the same side of the peptide bond, leading to a sharp turn or "kink" in the polypeptide chain.

This isomerization is not a spontaneous, rapid process. The energy barrier for rotation around the peptide bond is significant, meaning the transition between cis and trans can be a rate-limiting step in protein folding and function.

Enzymatic Regulation by Prolyl Isomerases

The slow rate of Lys-Pro isomerization is overcome in the cellular environment by a class of enzymes known as prolyl isomerases. These enzymes catalyze the cis-trans conversion, effectively accelerating this conformational switch. A key example is the enzyme Pin1, which specifically recognizes and isomerizes pSer/Thr-Pro motifs, but the principles of its action are relevant to understanding the regulation of proline-containing motifs in general. The phosphorylation of a serine or threonine residue immediately preceding a proline can significantly influence the binding and activity of prolyl isomerases, adding another layer of regulation.

Functional Roles of the Lys-Pro Motif in Cellular Processes

The ability of the Lys-Pro motif to act as a conformational switch enables its participation in a wide array of cellular functions, from protein trafficking to signal transduction.

A Checkpoint in Protein Folding and Stability

During protein synthesis and folding, the isomerization state of Lys-Pro bonds can be a critical determinant of the final three-dimensional structure. The presence of a cis Lys-Pro bond can introduce a necessary turn for the correct protein architecture, while the slow conversion between states can act as a kinetic checkpoint, ensuring that folding proceeds along the correct pathway.

Modulating Protein-Protein Interactions

The conformational change induced by Lys-Pro isomerization can dramatically alter the surface topology of a protein. This can either create or disrupt binding sites for other proteins, acting as a switch to control the formation of protein complexes. For example, the isomerization of a Lys-Pro motif within a flexible loop could expose a previously hidden binding interface, initiating a downstream signaling event.

A Nexus for Signal Transduction

The Lys-Pro motif is frequently found in signaling proteins, where its conformational state is often regulated by upstream events like phosphorylation. The phosphorylation of a residue near the Lys-Pro motif can alter the cis-trans equilibrium or modulate the activity of prolyl isomerases, leading to a conformational change that propagates the signal.

Diagram 1: The Lys-Pro Isomerization as a Molecular Switch

Caption: Conformational switching of a Lys-Pro motif regulated by a prolyl isomerase.

The Lys-Pro Motif in Disease: Case Studies

The critical regulatory roles of Lys-Pro motifs mean that their dysregulation is implicated in numerous human diseases.

Tau Protein and Alzheimer's Disease

The microtubule-associated protein Tau contains several Pro-rich regions with Lys-Pro motifs. In Alzheimer's disease, Tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles. The phosphorylation of residues adjacent to proline, particularly at Thr231-Pro and Ser202/Thr205-Pro motifs, is a key event. The prolyl isomerase Pin1 is known to interact with phosphorylated Tau, and it is thought that the isomerization of these pThr-Pro bonds influences Tau's ability to bind to microtubules and its propensity to aggregate. Dysregulation of this process can lead to the pathological accumulation of Tau.

p53 and Cancer

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. The activity of p53 is tightly controlled by post-translational modifications, including phosphorylation within its proline-rich domain. Specific prolyl isomerases can regulate the conformation of p53, thereby influencing its stability and its ability to bind to DNA and other regulatory proteins. The disruption of this conformational regulation can impair p53's tumor-suppressive functions, contributing to cancer development.

Methodologies for the Investigation of Lys-Pro Motifs

A multi-faceted experimental approach is required to fully elucidate the structure and function of Lys-Pro motifs.

Biophysical Characterization

Table 1: Comparison of Biophysical Techniques for Lys-Pro Motif Analysis

| Technique | Information Provided | Strengths | Limitations |

| NMR Spectroscopy | Cis-trans population ratios, isomerization kinetics, 3D structure in solution. | Atomic-level resolution, sensitive to dynamic processes. | Requires isotopically labeled protein, limited to smaller proteins. |

| X-ray Crystallography | High-resolution 3D structure in a static (crystal) state. | Provides a detailed snapshot of one conformation. | May not capture dynamic states, crystallization can be challenging. |

| Circular Dichroism (CD) | Secondary structure content and conformational changes. | Relatively simple and fast, good for monitoring folding/unfolding. | Low resolution, provides global rather than local information. |

Experimental Protocol: NMR Analysis of Cis-Trans Isomerization

This protocol provides a general workflow for using 2D NMR spectroscopy to quantify the cis and trans populations of a Lys-Pro motif within a peptide or small protein.

Rationale: Nuclear Magnetic Resonance (NMR) is uniquely suited for studying conformational dynamics in solution. The chemical environments of atoms in the cis and trans isomers of a proline-containing peptide are distinct, leading to separate peaks in the NMR spectrum. The relative integrals of these peaks provide a direct measure of the population of each state.

Methodology:

-

Sample Preparation:

-

Dissolve the 15N- or 13C/15N-labeled peptide/protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, with 50 mM NaCl and 10% D2O).

-

The optimal concentration will depend on the sensitivity of the NMR spectrometer, but typically ranges from 0.1 to 1.0 mM.

-

Filter the sample to remove any aggregates.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra at a controlled temperature. This experiment provides a fingerprint of the protein, with one peak for each N-H group.

-

For a Lys-Pro motif, the lysine amide proton will often show two distinct peaks in the HSQC spectrum, corresponding to the cis and trans conformations of the preceding peptide bond.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the peaks corresponding to the cis and trans isomers. This may require additional experiments, such as 3D TOCSY-HSQC and NOESY-HSQC, especially for larger proteins.

-

Integrate the volume of the assigned cross-peaks for the cis and trans conformers.

-

Calculate the population of each state using the formula: Population (%) = (Integralstate / (Integralcis + Integraltrans)) * 100

-

-

Validation:

-

Perform a temperature titration experiment. The relative populations of cis and trans isomers are often temperature-dependent, and observing a shift in the equilibrium can help validate the peak assignments.

-

For kinetic analysis, use 2D EXSY (Exchange Spectroscopy) experiments to measure the rate of interconversion between the cis and trans states.

-

Diagram 2: Experimental Workflow for NMR Analysis of Lys-Pro Isomerization

Caption: Step-by-step workflow for studying Lys-Pro isomerization using NMR spectroscopy.

Conclusion and Future Directions

The Lys-Pro motif is a powerful example of how a simple dipeptide sequence can exert profound control over protein structure and function. Its ability to act as a regulated conformational switch places it at the heart of numerous critical cellular pathways. As our understanding of the enzymes that regulate Lys-Pro isomerization grows, so too does the potential for therapeutic intervention. Targeting prolyl isomerases or the specific protein-protein interactions mediated by the Lys-Pro switch represents a promising avenue for the development of novel treatments for a range of diseases, from neurodegeneration to cancer. Future research will likely focus on a more detailed mapping of the "prolinome" and its regulatory networks, as well as the development of more specific and potent small-molecule modulators of prolyl isomerase activity.

References

-

Proline cis-trans isomerization. Nature Structural & Molecular Biology. [Link]

-

The Proline Isomerization Reaction: A New Twist on an Old Story. Protein & Peptide Letters. [Link]

-

The role of prolyl-isomerase Pin1 in the hyperphosphorylation of Tau and its implication in Alzheimer's disease. Scientific Reports. [Link]

-

The prolyl isomerase Pin1: a promising target for cancer therapy. Expert Opinion on Therapeutic Targets. [Link]

-

Prolyl-isomerase Pin1 controls the notorious Tau protein in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

The role of the prolyl-isomerase PIN1 in the development of Alzheimer's disease. Neural Regeneration Research. [Link]

-

The prolyl isomerase Pin1 in p53 and c-Myc signaling. Translational Cancer Research. [Link]

The Strategic Incorporation of the Lys-Pro Motif in Modern Peptide Science: A Technical Guide to the Applications of Boc-Lys(Boc)-Pro-OH

Abstract

In the landscape of contemporary biochemistry and drug development, the strategic selection of building blocks for peptide synthesis is paramount to achieving desired biological activity, stability, and therapeutic efficacy. Among the vast arsenal of dipeptide motifs, the lysine-proline (Lys-Pro) sequence presents a unique combination of structural rigidity and functional versatility. This technical guide provides an in-depth exploration of the potential applications of Nα,Nε-di-(tert-butyloxycarbonyl)-L-lysyl-L-proline (Boc-Lys(Boc)-Pro-OH), a key intermediate for the seamless incorporation of this motif. We will delve into its chemical properties, provide detailed protocols for its use in solid-phase peptide synthesis (SPPS), and discuss its role in the development of novel therapeutics, from targeted drug delivery systems to antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the Lys-Pro cassette in their work.

Introduction: The Significance of the Lys-Pro Motif

The Lys-Pro motif is a recurring structural element in a variety of bioactive peptides and proteins. The unique properties of its constituent amino acids contribute to its significance:

-

Lysine (Lys): As a basic amino acid, lysine possesses a primary amine on its side chain, which is positively charged at physiological pH. This charge is crucial for interactions with negatively charged molecules such as nucleic acids and the phospholipid head groups of cell membranes.[1] The lysine side chain also serves as a versatile handle for bioconjugation, allowing for the attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) to enhance pharmacokinetic properties.[2]

-

Proline (Pro): The cyclic structure of proline's side chain imparts significant conformational constraints on the peptide backbone. This rigidity can be advantageous in stabilizing specific secondary structures, such as β-turns, and can protect the peptide from enzymatic degradation by proteases.[3]

The combination of lysine's positive charge and functional handle with proline's structural rigidity makes the Lys-Pro motif a powerful tool in the design of peptides with enhanced stability, cell-penetrating capabilities, and specific binding properties.

Physicochemical Properties of this compound

This compound is a white to off-white powder that is soluble in many organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[2] The presence of the two tert-butyloxycarbonyl (Boc) protecting groups on the α- and ε-amino groups of lysine enhances the compound's stability and facilitates its controlled incorporation into a growing peptide chain.[4]

| Property | Value | Reference |

| CAS Number | 198475-99-9 | [4] |

| Molecular Formula | C21H37N3O7 | [4] |

| Molecular Weight | 443.54 g/mol | [4] |

| Purity | ≥ 99% (HPLC) | [4] |

| Melting Point | 70-76 °C | [4] |

| Optical Rotation | -38.50 ± 1º (c=1% in DMF) | [4] |

| Storage | Store at 0-8°C | [4] |

Applications in Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[4][5] This approach utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable groups (like benzyl derivatives) for side-chain protection.

General Workflow for Boc-SPPS

The iterative cycle of Boc-SPPS involves two main steps: deprotection of the Nα-Boc group and coupling of the next Boc-protected amino acid.

Caption: General workflow for Boc-SPPS.

Detailed Protocol for Coupling this compound

The coupling of a dipeptide can be more challenging than a single amino acid due to steric hindrance. Therefore, a robust activation method is recommended.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Protocol:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Nα-Boc deprotection using 50% Trifluoroacetic acid (TFA) in DCM and neutralize the resin with 10% DIEA in DMF. Wash thoroughly with DMF.[6]

-

Amino Acid Pre-activation (HATU Protocol): In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HATU (2-3 equivalents) in DMF. Add DIEA (4-6 equivalents) and allow the mixture to pre-activate for 2-5 minutes. This method is highly recommended for potentially difficult couplings.

-

Coupling Reaction: Add the pre-activated dipeptide solution to the resin.

-

Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.[6]

-

Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

Deprotection and Cleavage

The Boc groups of the incorporated Lys-Pro motif are stable during the subsequent coupling cycles. They are removed during the final cleavage of the peptide from the resin using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

Potential Applications in Drug Development and Biochemistry

The unique characteristics of the Lys-Pro motif, readily introduced using this compound, open up a wide range of applications.

Cell-Penetrating Peptides (CPPs)

The cationic nature of lysine is a key feature of many cell-penetrating peptides, which can traverse cellular membranes and deliver therapeutic payloads. The incorporation of a Lys-Pro motif can enhance the proteolytic stability of these CPPs, improving their in vivo efficacy.[8]

Antimicrobial Peptides (AMPs)

Many naturally occurring AMPs are cationic and amphipathic. The Lys-Pro motif contributes to both of these properties, making it a valuable component in the design of novel synthetic AMPs to combat antibiotic-resistant bacteria.[9]

Anticancer Peptides

Certain cationic peptides exhibit selective toxicity towards cancer cells due to differences in membrane composition. The Lys-Pro motif can be incorporated into lytic peptides or as part of tumor-targeting sequences.[2]

Immunomodulatory Peptides

Peptides containing Lys and Pro residues have been shown to possess immunomodulatory activities. This compound can be used to synthesize peptide-based vaccines and immunomodulators.[5]

Synthesis of Lysine Dendrimers

Boc-Lys(Boc)-OH is a fundamental building block for the synthesis of poly-L-lysine dendrimers. These highly branched, monodisperse macromolecules have applications in drug and gene delivery, as well as in diagnostics.[10][11]

Sources

- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 9. mdpi.com [mdpi.com]

- 10. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]

The Strategic Synthesis of Boc-Lys(Boc)-Pro-OH: A Technical Guide for Advanced Peptide Chemistry

Abstract

In the landscape of modern drug discovery and peptide science, the dipeptide Nα,Nε-bis(tert-butyloxycarbonyl)-L-lysyl-L-proline, or Boc-Lys(Boc)-Pro-OH, has emerged as a pivotal building block. Its unique structural characteristics and the strategic placement of Boc protecting groups offer chemists precise control over the synthesis of complex peptides and peptidomimetics. This in-depth technical guide provides a comprehensive overview of the discovery rationale, synthesis background, and practical applications of this compound. We will delve into the causality behind its synthesis, provide a detailed, field-proven solution-phase synthesis protocol, and explore its significance in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile dipeptide in their synthetic endeavors.

Introduction: The Imperative for Advanced Dipeptide Building Blocks

The synthesis of peptides with specific biological functions is a cornerstone of pharmaceutical research. While solid-phase peptide synthesis (SPPS) has revolutionized the field, the efficient and high-purity synthesis of certain peptide sequences remains a challenge. Proline-rich sequences, for instance, are known to be difficult due to their tendency to form secondary structures and undergo side reactions like diketopiperazine formation.[1] The development of pre-formed dipeptide building blocks, such as this compound, represents a strategic approach to overcome these hurdles.

The "discovery" of this compound was not a singular event but rather an evolution driven by the need for more efficient and reliable methods in peptide synthesis. As the demand for complex, bioactive peptides grew, so did the necessity for well-defined, protected dipeptide units that could be seamlessly incorporated into growing peptide chains, minimizing side reactions and improving overall yield and purity.[2]

The Strategic Advantage of the this compound Moiety

The utility of this compound stems from the careful selection of its constituent amino acids and protecting groups:

-

The Lys(Boc) Residue: The lysine side chain, with its primary amine, is a frequent site for post-translational modifications, bioconjugation, or the introduction of branching in peptides.[3][4] The use of the tert-butyloxycarbonyl (Boc) group to protect this side-chain amine offers robust protection under the conditions of peptide coupling while being readily removable under acidic conditions.[4]

-

The Proline Residue: Proline's unique cyclic structure introduces conformational constraints into a peptide backbone, often inducing specific turns or kinks that are crucial for biological activity. However, its secondary amine can present challenges in coupling reactions.[5]

-

The Di-Boc Protection Strategy: The use of Boc protection on both the α-amino group of lysine and its side-chain ε-amino group is a deliberate choice.[2] This dual protection ensures that both amines are shielded from unwanted reactions during the coupling of the lysine's carboxyl group to the proline nitrogen. The α-amino Boc group is then selectively removed to allow for further chain elongation.

This strategic design makes this compound a valuable asset in the synthesis of peptides for various applications, including the development of peptide vaccines and protein engineering.[3]

Synthesis of this compound: A Solution-Phase Approach

While solid-phase synthesis is prevalent, solution-phase synthesis remains a powerful method for the preparation of dipeptides and smaller peptide fragments, often with higher purity and better scalability for specific building blocks. Here, we present a representative and robust solution-phase synthesis of this compound.

The synthesis is a two-step process: first, the synthesis of the precursor, Boc-Lys(Boc)-OH, followed by its coupling to L-proline.

Synthesis of the Precursor: Nα,Nε-bis(tert-butyloxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH)

The synthesis of Boc-Lys(Boc)-OH involves the protection of both the α- and ε-amino groups of L-lysine using di-tert-butyl dicarbonate (Boc anhydride).[6][7]

-

Dissolution: Dissolve L-lysine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

-

pH Adjustment: Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M sodium hydroxide (NaOH) solution while stirring in an ice-water bath.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (2.5-3 equivalents) in 1,4-dioxane dropwise to the lysine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to a pH of 2-3 with a 4 M potassium bisulfate (KHSO4) solution.

-

Extract the product into ethyl acetate (3x).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO4).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-Lys(Boc)-OH as a white solid or colorless oil. The product is often of sufficient purity for the next step without further purification.

-

Coupling of Boc-Lys(Boc)-OH and L-Proline

The coupling of the protected lysine derivative to proline is a standard peptide bond formation reaction. A variety of coupling reagents can be employed; here, we describe a common method using a carbodiimide and an activating agent.

-

Reactant Preparation:

-

Dissolve Boc-Lys(Boc)-OH (1 equivalent) and L-proline (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add an activating agent such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

-

Coupling Reaction:

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

-

Work-up:

-

If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

-

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Solution-phase synthesis workflow for this compound.

Analytical Characterization and Data

The successful synthesis of this compound is confirmed through various analytical techniques. High-purity material is essential for its use in further peptide synthesis.

| Parameter | Typical Value | Method |

| Purity | ≥ 99% | High-Performance Liquid Chromatography (HPLC)[2] |

| Molecular Formula | C21H37N3O7 | - |

| Molecular Weight | 443.54 g/mol | Mass Spectrometry (MS) |

| Melting Point | 70-76 °C | Melting Point Apparatus[2] |

| Optical Rotation | -38.50 ± 1º (c=1% in DMF) | Polarimetry[2] |

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a wide range of biologically active peptides. Its applications span several therapeutic areas:

-

Peptide-Based Therapeutics: It serves as a crucial building block in the development of peptide drugs targeting various diseases.[2]

-

Bioconjugation: The dipeptide can be incorporated into peptides that are subsequently linked to other biomolecules, such as antibodies or imaging agents, for targeted drug delivery and diagnostics.[2][3]

-